molecular formula C14H28N2O2 B572046 tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate CAS No. 1289387-91-2

tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate

Cat. No. B572046
M. Wt: 256.39
InChI Key: MQSCBONMFQYJCM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate (TB4IPC) is a chemical compound belonging to the piperidine class of compounds. It is a colorless, crystalline solid with a melting point of 97-99°C. TB4IPC has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Use in Illicit Fentanyl Manufacture

  • Application Summary : This compound is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid that has contributed significantly to the opioid crisis in North America .
  • Methods of Application : The specific synthesis methods are not detailed in the source, but it mentions that the compound is used as a precursor in various synthesis methods for fentanyl .
  • Results or Outcomes : The use of this compound in illicit fentanyl manufacture has led to its addition to the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 .

Use as an Intermediate in Biologically Active Compounds

  • Application Summary : This compound is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
  • Methods of Application : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use in the Synthesis of Vandetanib

  • Application Summary : This compound is a key intermediate in the synthesis of Vandetanib .
  • Methods of Application : The compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use in the Synthesis of 4-Anilinopiperidine Derivatives

  • Application Summary : This compound is used as an intermediate in the synthesis of 4-anilinopiperidine derivatives .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate through several steps .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use as a Semi-Flexible Linker in PROTAC Development

  • Application Summary : This compound is used as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate and used as a linker in the development of PROTACs .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use in the Synthesis of Tosyloxymethyl Piperidine Derivatives

  • Application Summary : This compound is used as an intermediate in the synthesis of tosyloxymethyl piperidine derivatives .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate through several steps .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use in the Synthesis of Tosyloxymethyl Piperidine Derivatives

  • Application Summary : This compound is used as an intermediate in the synthesis of tosyloxymethyl piperidine derivatives .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate through several steps .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use in the Synthesis of 4-Anilinopiperidine Derivatives

  • Application Summary : This compound is used as an intermediate in the synthesis of 4-anilinopiperidine derivatives .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate through several steps .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

Use as a Semi-Flexible Linker in PROTAC Development

  • Application Summary : This compound is used as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation .
  • Methods of Application : The compound is synthesized from tert-butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate and used as a linker in the development of PROTACs .
  • Results or Outcomes : The specific outcomes or results of this application are not detailed in the source .

properties

IUPAC Name

tert-butyl 4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-10-12-6-8-16(9-7-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCBONMFQYJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693557
Record name tert-Butyl 4-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate

CAS RN

1289387-91-2
Record name 1-Piperidinecarboxylic acid, 4-[[(1-methylethyl)amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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